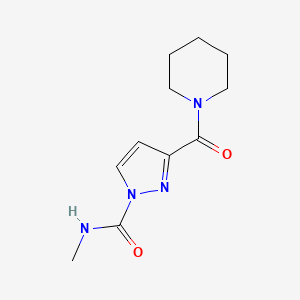
N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide, commonly known as MPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of MPP is not well understood, but it is thought to involve the modulation of various biochemical pathways and signaling cascades. MPP has been shown to interact with a variety of proteins and enzymes, including kinases, phosphatases, and ubiquitin ligases. These interactions can lead to changes in the activity of these proteins, which can in turn affect various cellular processes.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the activation of certain signaling pathways. MPP has also been shown to affect the activity of certain receptors and ion channels, which can lead to changes in cellular excitability and synaptic transmission.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is its small size and relatively simple structure, which makes it easy to manipulate and study. Another advantage is its ability to affect a range of biological processes, making it a versatile tool for researchers. However, one limitation of using MPP is its potential toxicity, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving MPP. One area of interest is the development of new drugs that target the same biochemical pathways as MPP, but with greater specificity and fewer side effects. Another area of interest is the use of MPP in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, where it may have therapeutic potential. Additionally, further investigation is needed to fully understand the mechanisms of action of MPP and its effects on various biological processes.
合成法
MPP can be synthesized using a variety of methods, including the reaction of 3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxylic acid with N-methylamine. Other methods involve the use of different reagents and catalysts, but the general approach involves the functionalization of the pyrazole ring with a piperidine moiety and a methyl group.
科学的研究の応用
MPP has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. For example, MPP has been used to study the role of certain enzymes in the regulation of protein synthesis and degradation, as well as the effects of different drugs on these processes. MPP has also been used to study the effects of various compounds on the activity of certain receptors and ion channels.
特性
IUPAC Name |
N-methyl-3-(piperidine-1-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-11(17)15-8-5-9(13-15)10(16)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLYFZYJMIKTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

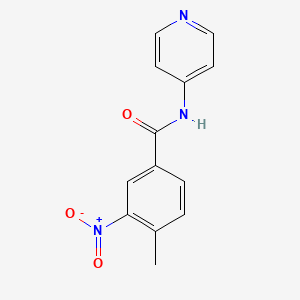
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
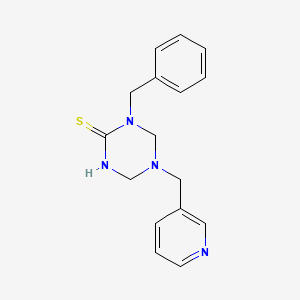
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
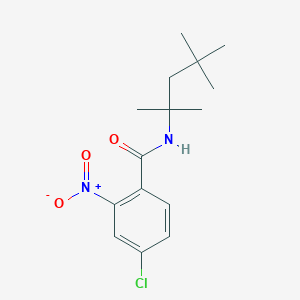
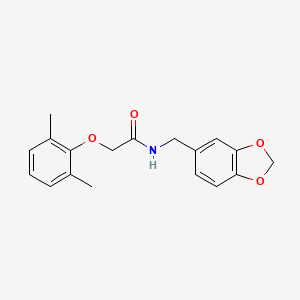
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)